Methyl (R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
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Overview
Description
®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate is a chemical compound with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol . This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of ®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate involves several stepsThe reaction conditions typically involve the use of hydrazones and titanium(III) chloride solution at ambient temperature . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s biological activities make it a potential candidate for drug development and therapeutic applications.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
®-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Properties
IUPAC Name |
methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFDNGWXVHSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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